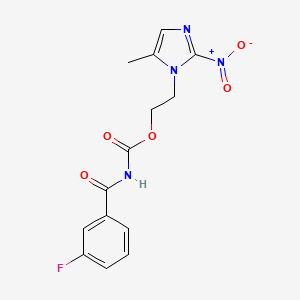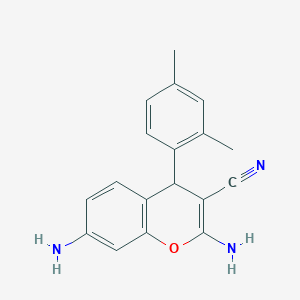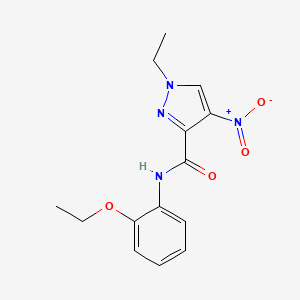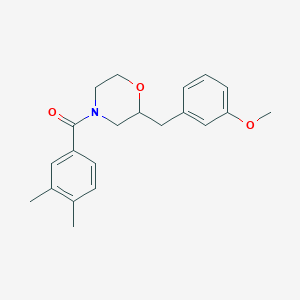![molecular formula C12H17N3O3S B6081659 ({6-[methyl(tetrahydro-2-furanylmethyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B6081659.png)
({6-[methyl(tetrahydro-2-furanylmethyl)amino]-2-pyrazinyl}thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({6-[methyl(tetrahydro-2-furanylmethyl)amino]-2-pyrazinyl}thio)acetic acid, commonly known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTA belongs to the class of thiazolidine-4-carboxylic acids and has a molecular weight of 347.46 g/mol.
Mécanisme D'action
MPTA exerts its pharmacological effects by activating PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. Activation of PPARγ by MPTA leads to increased insulin sensitivity, improved glucose uptake, and decreased insulin resistance. MPTA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
MPTA has been shown to have several biochemical and physiological effects in various animal models. In diabetic rats, MPTA treatment led to a significant reduction in blood glucose levels and improved insulin sensitivity. MPTA has also been shown to reduce triglyceride and cholesterol levels in animal models of metabolic disorders. In cancer models, MPTA treatment led to a reduction in tumor growth and increased survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
MPTA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. MPTA has also been shown to have low toxicity, making it a safe compound for use in animal models. However, MPTA has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on MPTA. One area of interest is in the development of new drugs for the treatment of diabetes and metabolic disorders. MPTA has shown promising results in animal models, and further research is needed to determine its efficacy in human trials. Another area of interest is in the development of new cancer therapies. MPTA has been shown to have anti-tumor effects, and further research is needed to determine its potential as a cancer treatment. Additionally, MPTA has potential applications in other areas of research, such as inflammation and neurodegenerative diseases, and further studies are needed to explore these potential uses.
Méthodes De Synthèse
MPTA can be synthesized by the reaction of 2-pyrazinecarboxylic acid with 2-amino-1-methyl-1,3-propanediol in the presence of thionyl chloride. The resulting product is then reacted with tetrahydro-2-furancarboxylic acid to form MPTA. The overall synthesis process involves several steps and requires careful control of reaction conditions to obtain a high yield of pure MPTA.
Applications De Recherche Scientifique
MPTA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of diabetes. MPTA has been shown to have hypoglycemic effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in glucose metabolism. MPTA has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in vitro and in vivo.
Propriétés
IUPAC Name |
2-[6-[methyl(oxolan-2-ylmethyl)amino]pyrazin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-15(7-9-3-2-4-18-9)10-5-13-6-11(14-10)19-8-12(16)17/h5-6,9H,2-4,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBHTGLNGWJICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C2=CN=CC(=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6081581.png)
![2-{2-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B6081585.png)
![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone](/img/structure/B6081589.png)


![N-{3-[2-(2-naphthyl)carbonohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B6081616.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6081620.png)
![ethyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6081625.png)


![N-(2,4-difluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6081645.png)

![ethyl 3-(2-methylbenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6081658.png)
